molecular formula C16H22N2O2 B166789 Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 134052-62-3

Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B166789
M. Wt: 274.36 g/mol
InChI Key: NFYQZRCMOMKICY-YJNKXOJESA-N
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Description

“Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate” is a complex organic compound. It contains an azabicyclo[3.2.1]octane core, which is a bicyclic structure with three carbon atoms in one ring, two in the shared portion, and one in the other ring, along with a nitrogen atom . This core is substituted with a methyl group and a carboxylate ester group. Additionally, the compound has a phenyl ring substituted with an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures have been synthesized using various strategies. For instance, the construction of a bridged oxa-[3.2.1]octane-embedded tricyclic carbon skeleton has been achieved through [3 + 2] intramolecular cross-cycloaddition . Another method involves the reaction of furfural with cyclic secondary amines and further with benzaldehyde and cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of the bicyclic core and various substituents. The stereochemistry at the various carbon atoms in the bicyclic core could significantly influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group could participate in reactions such as acylation or alkylation. The ester group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect properties such as solubility, melting point, boiling point, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied further in the context of synthetic chemistry .

properties

IUPAC Name

methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYQZRCMOMKICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563678
Record name Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

CAS RN

134052-62-3
Record name Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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